Cumyl-CH-megaclone
Overview
Description
CUMYL-CH-MeGACLONE is a synthetic cannabinoid receptor agonist belonging to the gamma-carboline class. It has been identified as a designer drug and is known for its psychoactive properties. The compound was first identified in Hungary in December 2018 . Its chemical structure is characterized by a pyridoindole core with a cyclohexylmethyl and a 1-methyl-1-phenylethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CUMYL-CH-MeGACLONE involves several steps, starting with the preparation of the gamma-carboline core. This is typically achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the carboline structure. The subsequent steps involve the introduction of the cyclohexylmethyl and 1-methyl-1-phenylethyl groups through alkylation reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CUMYL-CH-MeGACLONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboline core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under conditions that may include catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
CUMYL-CH-MeGACLONE has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic cannabinoids.
Biology: The compound is employed in biological assays to investigate its interaction with cannabinoid receptors and its effects on cellular processes.
Medicine: Research into its pharmacological properties helps in understanding the potential therapeutic uses and risks associated with synthetic cannabinoids.
Industry: It is utilized in forensic science for the detection and identification of synthetic cannabinoids in biological samples.
Mechanism of Action
CUMYL-CH-MeGACLONE exerts its effects by acting as an agonist at cannabinoid receptors, primarily CB1 and CB2. Upon binding to these receptors, it activates intracellular signaling pathways that modulate neurotransmitter release and other cellular responses. This interaction leads to the psychoactive effects observed with synthetic cannabinoids.
Comparison with Similar Compounds
CUMYL-CH-MeGACLONE is part of a broader class of synthetic cannabinoids, including compounds like 5F-CUMYL-PEGACLONE and CUMYL-CB-MEGACLONE . Compared to these, this compound is unique due to its specific substituents and the resulting pharmacological profile. While all these compounds share a gamma-carboline core, the variations in their side chains lead to differences in receptor affinity, potency, and metabolic stability.
List of Similar Compounds
- 5F-CUMYL-PEGACLONE
- CUMYL-CB-MEGACLONE
- CUMYL-5F-P7AICA
- CUMYL-BC-HPMEGACLONE-221
- CUMYL-CBMINACA
- CUMYL-THPINACA
Properties
IUPAC Name |
5-(cyclohexylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-27(2,21-13-7-4-8-14-21)29-18-17-24-25(26(29)30)22-15-9-10-16-23(22)28(24)19-20-11-5-3-6-12-20/h4,7-10,13-18,20H,3,5-6,11-12,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHCGYCTOLWAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336498 | |
Record name | Cumyl-cyclohexyl-pegaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001336498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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